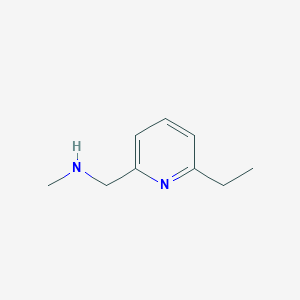

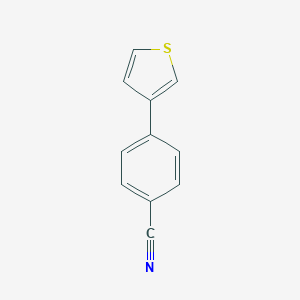

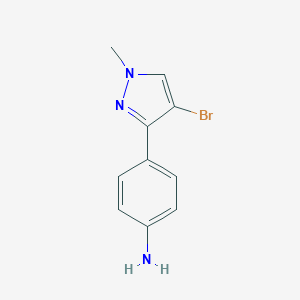

![molecular formula C10H7N3S B066879 (4-[1,2,3]チアゾール-4-イル-フェニル)-アセトニトリル CAS No. 175205-46-6](/img/structure/B66879.png)

(4-[1,2,3]チアゾール-4-イル-フェニル)-アセトニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiadiazole derivatives, including those with phenyl-acetonitrile groups, are notable for their diverse chemical properties and reactions. These compounds are involved in a variety of chemical reactions and have been studied for their potential in different applications.

Synthesis Analysis

Thiadiazole derivatives are synthesized through various methods, including the reaction of thiosemicarbazide with ketones or acetonitriles in the presence of sulfur or via the ring transformation of pyran derivatives. These methods provide moderate to good yields and allow for the introduction of various substituents into the thiadiazole ring (Patil et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives, including X-ray diffraction and DFT studies, reveals the geometry and electronic properties of these compounds. These analyses are essential for understanding the reactivity and potential applications of thiadiazole derivatives (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including addition reactions with ethanol, electrophilic substitution, and reductive coupling with acetonitrile. These reactions are influenced by the molecular structure and substituents on the thiadiazole ring (Caram et al., 1996).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are crucial for the practical applications of these compounds.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including glycosidase inhibitory activity and potential anticancer activity. The chemical properties are largely determined by the specific substituents and molecular structure of the thiadiazole ring (Noolvi et al., 2016).

科学的研究の応用

抗癌活性

この化合物は、新規な4-置換フェニル-1,3,4-オキサジアゾール/チアジアゾール-2-イル)-4- (4-置換フェニル) アゼチジン-2-オン誘導体の合成に使用されており、MCF-7細胞株を用いて抗癌の可能性が評価されています .

抗菌活性

これらの誘導体は、抗菌活性も示しています。合成された分子の抗菌結果は、基準薬(アモキシシリン)と比較して同等でしたが、合成された複合体の抗真菌スクリーニングは、基準薬(フルコナゾール)と比較して、T. harzianum および A. niger の両方の菌株に対して評価されました .

抗酸化活性

この化合物は、抗酸化活性を持つことが確認されています。 抗酸化評価はDPPHアッセイを用いて行われ、スクリーニングの結果、アナログD-16が最も強力な誘導体であることが明らかになりました .

免疫刺激活性

様々な置換アゼチジン-2-オン誘導体が、免疫刺激として同定されています .

発光

得られたアミンとサリチルアルデヒドのシッフ塩基に基づいて、発光を示すものが合成されました .

抗炎症活性

作用機序

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have been under intense investigation due to their expansive range of biological activities .

Mode of Action

It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . The compound’s interaction with its targets likely involves the formation of bonds with key enzymes or receptors, thereby inhibiting their function .

Biochemical Pathways

It’s known that many 1,3,4-thiadiazole derivatives have been found to have an inhibitory effect on various bacteria strains . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition .

Result of Action

It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may lead to the death or inhibition of these organisms at the molecular and cellular level .

将来の方向性

特性

IUPAC Name |

2-[4-(thiadiazol-4-yl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-6-5-8-1-3-9(4-2-8)10-7-14-13-12-10/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPZXUZFHJCLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371973 |

Source

|

| Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-46-6 |

Source

|

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)